3-Acetoxy-3'-bromobenzophenone
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Overview
Description
3-Acetoxy-3’-bromobenzophenone is an organic compound with the molecular formula C15H11BrO3 It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromine atom and an acetoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-3’-bromobenzophenone typically involves the following steps:
Bromination of Benzophenone: Benzophenone is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces a bromine atom into the benzophenone molecule.
Acetylation: The brominated benzophenone is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. This step introduces the acetoxy group into the molecule.
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-3’-bromobenzophenone may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-3’-bromobenzophenone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The acetoxy group can be hydrolyzed to a hydroxyl group under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Reduction: 3-Hydroxy-3’-bromobenzophenone.
Hydrolysis: 3-Hydroxy-3’-bromobenzophenone.
Scientific Research Applications
3-Acetoxy-3’-bromobenzophenone has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent.
Material Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Environmental Science: Its low toxicity to aquatic organisms makes it a candidate for environmental remediation applications.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’-bromobenzophenone in medicinal applications involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may interfere with DNA replication or repair mechanisms in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Acetoxybenzophenone: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Bromobenzophenone: Lacks the acetoxy group, which affects its solubility and reactivity.
4-Acetoxy-4’-bromobenzophenone: Similar structure but with different substitution pattern, leading to different chemical properties.
Uniqueness
3-Acetoxy-3’-bromobenzophenone is unique due to the presence of both the bromine atom and the acetoxy group, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal and material science research.
Properties
IUPAC Name |
[3-(3-bromobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO3/c1-10(17)19-14-7-3-5-12(9-14)15(18)11-4-2-6-13(16)8-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGZTFBHMQRDEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641633 |
Source
|
Record name | 3-(3-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-59-9 |
Source
|
Record name | 3-(3-Bromobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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